1-(2-Methylpiperazin-1-yl)heptan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpiperazin-1-yl)heptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-4-5-6-7-12(15)14-9-8-13-10-11(14)2/h11,13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJPHHQKVHZCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284893 | |
| Record name | 1-(2-Methyl-1-piperazinyl)-1-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240565-72-3 | |
| Record name | 1-(2-Methyl-1-piperazinyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240565-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-1-piperazinyl)-1-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 1 2 Methylpiperazin 1 Yl Heptan 1 One
Reactivity of the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains two nitrogen atoms at positions 1 and 4. The nitrogen at the 1-position (N1) is part of a tertiary amide, bonded to the heptanoyl group. The nitrogen at the 4-position (N4) is a secondary amine. This difference in chemical environment leads to significantly different reactivity profiles for the two nitrogen atoms.
The N4 nitrogen, being a secondary amine, is basic and nucleophilic, making it the primary site for derivatization reactions. researchgate.netnih.gov The lone pair of electrons on this nitrogen is readily available to attack electrophiles. In contrast, the N1 nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, which significantly reduces its nucleophilicity and basicity. nih.gov This electronic effect makes the N1 atom largely unreactive towards further substitution under typical conditions.
The nucleophilic nature of the N4 nitrogen allows for a variety of derivatization reactions, which are fundamental in medicinal chemistry for modifying a molecule's properties. researchgate.netencyclopedia.pub Common transformations include:
N-Alkylation: Reaction with alkyl halides or sulfonates introduces an alkyl group at the N4 position. mdpi.com
N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium (Buchwald-Hartwig coupling) or copper (Ullmann-Goldberg reaction), attaches an aryl group to the N4 nitrogen. mdpi.com
Acylation: Reaction with acyl chlorides or anhydrides forms a new amide bond at the N4 position.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent forms a new N-C bond, yielding N-alkylated products. mdpi.com
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary ammonium (B1175870) salt or N-alkylated piperazine |
| N-Arylation | Aryl Halide (e.g., C₆H₅Br) + Catalyst | N-arylpiperazine derivative |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | N,N'-diacylpiperazine derivative |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | N-alkylpiperazine derivative |
The six-membered piperazine ring typically exists in a chair conformation to minimize steric and torsional strain. nih.gov For 1-(2-methylpiperazin-1-yl)heptan-1-one, this conformation is influenced by the substituents. The methyl group at the C2 position and the heptanoyl group at the N1 position can exist in either axial or equatorial positions. Conformational studies on similar 2-substituted piperazines have shown a preference for the axial conformation in some cases. nih.gov
Two primary dynamic processes govern the conformational behavior:
Ring Inversion: The piperazine ring can undergo a "chair-flip," interconverting between two chair conformations. This process involves the simultaneous change of all axial substituents to equatorial and vice-versa. The energy barrier for this inversion is influenced by the steric bulk of the substituents. nih.gov
Amide Bond Rotation: The N1-C(O) bond has a partial double bond character due to resonance, which restricts free rotation. nih.govrsc.org This restricted rotation leads to the existence of rotational isomers (rotamers). The energy barrier for this rotation in N-acylpiperazines has been determined using techniques like temperature-dependent NMR spectroscopy and is typically in the range of 56 to 80 kJ mol⁻¹. rsc.org
These conformational dynamics are crucial as they can influence how the molecule interacts with biological targets.
| Conformational Process | Typical Activation Energy (ΔG‡) | Key Influencing Factors |
|---|---|---|
| Piperazine Ring Inversion | ~40-60 kJ mol⁻¹ | Steric hindrance from substituents |
| Amide (N1-C(O)) Bond Rotation | ~56-80 kJ mol⁻¹ rsc.org | Electronic properties of substituents, steric hindrance |
Transformations Involving the Heptyl Chain
The heptyl chain is a saturated alkyl group and is generally the least reactive part of the molecule. Its C-H and C-C bonds are strong and non-polar. However, under specific and often harsh conditions, transformations can be induced.
Free-Radical Halogenation: In the presence of a halogen (e.g., Br₂) and UV light or heat, substitution of hydrogen atoms on the alkyl chain can occur via a free-radical mechanism. This reaction is typically not very selective and would likely lead to a mixture of products halogenated at various positions along the heptyl chain.
Oxidation: Strong oxidizing agents can, under forcing conditions, lead to the cleavage of C-C or C-H bonds, but such reactions are difficult to control and are generally not synthetically useful for a molecule with more reactive functional groups.
The primary role of the heptyl chain is often to influence the molecule's physical properties, such as its lipophilicity (fat-solubility), which is a critical factor in medicinal chemistry for controlling how a drug is absorbed, distributed, and metabolized.
| Reaction Type | Conditions | Typical Outcome |
|---|---|---|
| Free-Radical Halogenation | Br₂ or Cl₂, UV light | Mixture of haloalkanes |
| Strong Oxidation | e.g., KMnO₄, heat | Chain cleavage, unselective oxidation |
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is intrinsically linked to the chemical reactivity of its constituent functional groups: a tertiary amide and a 2-methylpiperazine (B152721) ring. The degradation of this compound can be anticipated under several conditions, primarily through pathways involving hydrolysis of the amide bond and oxidation or other transformations of the piperazine moiety.
Hydrolytic Stability
The amide linkage in this compound is a key site for potential degradation. Amides are generally susceptible to hydrolysis, which results in the cleavage of the amide bond to form a carboxylic acid and an amine. This process can be catalyzed by both acids and bases. libretexts.org
Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The subsequent cleavage of the C-N bond yields heptanoic acid and the protonated form of 2-methylpiperazine. libretexts.org
Conversely, in a basic medium, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, leading to the formation of a carboxylate salt (heptanoate) and 2-methylpiperazine. libretexts.org Generally, tertiary amides, such as the one present in this compound, exhibit greater resistance to hydrolysis compared to primary and secondary amides due to steric hindrance around the carbonyl group. researchgate.net
The rate of hydrolysis is significantly influenced by pH and temperature. The table below illustrates the expected relative stability of the amide bond under different pH conditions.
| Condition | pH Range | Expected Relative Rate of Hydrolysis | Primary Degradation Products |
| Strongly Acidic | < 3 | Moderate to High | Heptanoic acid, 2-Methylpiperazine (as salt) |
| Weakly Acidic | 3 - 6 | Low | Heptanoic acid, 2-Methylpiperazine |
| Neutral | ~ 7 | Very Low | Heptanoic acid, 2-Methylpiperazine |
| Weakly Basic | 8 - 11 | Low to Moderate | Heptanoate salt, 2-Methylpiperazine |
| Strongly Basic | > 11 | Moderate to High | Heptanoate salt, 2-Methylpiperazine |
This is an interactive data table based on general principles of amide hydrolysis.
Oxidative Degradation
The piperazine ring, particularly the nitrogen atoms and the adjacent carbon atoms, is susceptible to oxidation. Oxidative degradation can be initiated by various oxidizing agents, including peroxides, metal ions, and dissolved oxygen, and can also be induced by photochemical processes.
The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides. Furthermore, oxidation can occur at the carbon atoms alpha to the nitrogen atoms, potentially leading to ring opening or the formation of lactams. researchgate.net For instance, oxidation of piperazine and its derivatives by reagents like bromamine-T in an acidic medium has been studied, indicating the susceptibility of the ring to oxidative cleavage. scirp.org The presence of a methyl group on the piperazine ring may also influence the regioselectivity of the oxidation.
Potential oxidative degradation products could include:
this compound N-oxide
Products resulting from the cleavage of the piperazine ring
Hydroxylated derivatives of the piperazine ring
Photolytic Degradation
Exposure to ultraviolet (UV) radiation can also lead to the degradation of this compound. Piperazine derivatives have been shown to undergo photodegradation. researchgate.net The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive radical species. The degradation pathways under photolytic conditions can be complex, potentially involving both the cleavage of the amide bond and transformations within the piperazine ring. Studies on the OH-initiated photo-oxidation of piperazine have shown that the reaction can proceed via both C-H and N-H abstraction, leading to various products. nih.govresearchgate.net
Thermal Stability
At elevated temperatures, this compound is expected to undergo thermal degradation. Amide compounds, in general, are thermally stable up to a certain temperature, beyond which decomposition occurs. researchgate.net The thermal degradation of amines and amides can lead to the formation of a complex mixture of products through various reaction pathways, including fragmentation and rearrangement. uky.edu For piperazine itself, thermal degradation in the presence of CO2 is a known phenomenon, although this specific condition may not be directly relevant to all storage and use scenarios of the title compound. bre.comutexas.edu
The following table summarizes the expected stability of this compound under various chemical conditions.
| Condition | Stability | Potential Degradation Pathways |
| Acidic (Aqueous) | Low to Moderate | Hydrolysis of the amide bond. |
| Basic (Aqueous) | Low to Moderate | Hydrolysis of the amide bond. |
| Oxidative | Low | N-oxidation, C-H oxidation, ring cleavage. |
| Photolytic (UV) | Low | Photodegradation via radical mechanisms, amide cleavage, ring transformation. |
| Thermal | Moderate | Thermal decomposition leading to fragmentation and rearrangement. |
This is an interactive data table summarizing the expected stability under various conditions.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Piperazine Ketone Hybrids
Influence of 2-Methyl Substitution on Piperazine (B1678402) Ring Conformation and Interactions
The conformational behavior of the piperazine ring is a critical determinant of a molecule's three-dimensional shape and, consequently, its biological activity. The unsubstituted piperazine ring thermodynamically favors a chair conformation to minimize steric strain. nih.gov However, substitution on the ring, such as the methyl group at the C2 position in 1-(2-methylpiperazin-1-yl)heptan-1-one, significantly influences its conformational landscape.
| Substitution Pattern | Predominant Conformation | Key Influencing Factors | Reference |
|---|---|---|---|
| Unsubstituted Piperazine | Chair | Minimization of torsional and steric strain. | nih.gov |
| 1-Acyl-2-Substituted | Chair with axial substituent | Electronic and steric effects of the acyl group can favor an axial position for the 2-substituent to minimize non-bonding interactions. | nih.gov |
| N,N'-Disubstituted | Chair (can flip between diaxial and diequatorial) | The size and nature of the N-substituents determine the equilibrium between conformers. | nih.gov |
| Highly constrained (e.g., in macrocycles) | Boat or Twist-Boat | Ring strain imposed by the larger molecular structure forces the piperazine into higher-energy conformations to enable coordination. | nih.gov |
Impact of Heptan-1-one Chain Length and Branching on Molecular Recognition
The N-acyl chain is a crucial element in defining the physicochemical profile of piperazine-ketone hybrids, with its length and structure being primary modulators of lipophilicity. nih.govresearchgate.net The heptanoyl (seven-carbon) chain in this compound imparts a significant degree of lipophilicity to the molecule. This property is critical for its pharmacokinetic profile, particularly its ability to permeate biological membranes and access target sites. nih.gov
SAR studies on various classes of N-acyl piperazine derivatives have consistently demonstrated that the length of the alkyl chain profoundly impacts biological activity. Research on σ1 receptor ligands, for example, revealed a clear relationship between linker chain length and receptor affinity. nih.gov In one series, shortening the chain from four to two methylene (B1212753) units increased affinity, while a further reduction to one unit was detrimental, indicating an optimal chain length for receptor binding. nih.gov Similarly, a study on ligands for the α2δ-1 subunit of voltage-gated calcium channels found that a propyl group represented the optimal length for N-alkyl piperazine derivatives, with shorter or longer chains resulting in decreased activity. nih.gov
While specific SAR data for a heptanoyl chain on this exact scaffold are not detailed in the available literature, these findings support a general principle: the long, flexible heptanoyl chain likely engages in hydrophobic interactions within a nonpolar binding pocket of a target protein. The optimal length is target-dependent, representing a balance between achieving sufficient hydrophobic contact and avoiding steric clashes. The seven-carbon chain of this compound provides substantial lipophilic character, suggesting its role is to anchor the molecule within a hydrophobic region of its biological target.
| Compound Series | Target | Chain Length Variation | Impact on Affinity (Ki or IC50) | Reference |
|---|---|---|---|---|
| Benzylpiperazinyl Propanones | σ1 Receptor | Methylene (n=1) vs. Ethylene (n=2) vs. Butylene (n=4) | Affinity increases from n=4 to n=2 (Ki = 18.1 to 8.8 nM), but decreases sharply at n=1 (Ki = 145 nM). | nih.gov |
| Piperazinyl Bicyclic Derivatives | α2δ-1 Subunit | Ethyl vs. Propyl vs. Butyl | Propyl chain was found to be optimal for activity. | nih.gov |
| N-Alkyl Piperazine CXCR4 Antagonists | CXCR4 | Propyl vs. Butyl | N-propyl piperazine analogs showed improved metabolic stability and reduced off-target effects compared to butyl analogs. | nih.gov |
Modulation of Molecular Properties through N-Acyl Derivatization of Piperazine
The process of N-acylation, which forms the heptanoyl group on the piperazine ring, fundamentally alters the molecule's properties. The introduction of the amide linkage is not merely a synthetic convenience; it imposes specific conformational constraints and introduces new potential interactions. The amide bond possesses partial double-bond character, which restricts free rotation around the N-C(O) bond. nih.gov This restricted rotation leads to the existence of distinct rotamers, adding another layer of conformational complexity on top of the piperazine ring's own chair-boat isomerism. nih.gov
The nature of the N-acyl group is a powerful tool for fine-tuning a molecule's properties:
Lipophilicity and Solubility : The piperazine core is often incorporated to enhance water solubility. nih.govsemanticscholar.org However, this is balanced by the acyl group. A long aliphatic chain like heptanoyl significantly increases lipophilicity, which can be essential for activity but may decrease aqueous solubility. researchgate.nettandfonline.com
Hydrogen Bonding : The amide carbonyl oxygen acts as a potent hydrogen bond acceptor, providing a crucial point of interaction with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor's binding site. researchgate.net
Electronic Effects : The electron-withdrawing nature of the carbonyl group decreases the basicity of the adjacent nitrogen atom (N1), while potentially influencing the pKa of the distal, unsubstituted nitrogen (N4). This modulation of basicity can be critical for pharmacokinetic properties and for forming ionic interactions with acidic residues in a target protein.
The strategic choice of the N-acyl group allows for the systematic modulation of these properties to achieve a desired balance of potency, selectivity, and drug-like characteristics.
| N-Acyl Group Type | Effect on Lipophilicity (LogP) | Effect on H-Bonding | Conformational Impact | Reference |
|---|---|---|---|---|
| Short Aliphatic (e.g., Acetyl) | Minor increase | Adds one H-bond acceptor (C=O). | Introduces rotational barrier at N-C(O) bond. | nih.gov |
| Long Aliphatic (e.g., Heptanoyl) | Significant increase | Adds one H-bond acceptor; increases hydrophobic surface area. | Rotational barrier plus increased flexibility of the alkyl chain. | nih.gov |
| Aromatic (e.g., Benzoyl) | Moderate to high increase | Adds one H-bond acceptor; allows for π-π stacking interactions. | Significant rotational barrier; can influence ring conformation through electronic effects. | nih.gov |
| Heterocyclic | Variable increase | Adds one H-bond acceptor plus potential for other H-bonds from the heterocycle. | Rotational barrier; heterocycle can introduce specific directional interactions. | nih.gov |
Computational Approaches to SAR Prediction and Molecular Design
Computational chemistry offers powerful tools for elucidating the complex SAR of piperazine-ketone hybrids and for guiding the rational design of new, more effective molecules. Two of the most prominent methods are Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) analysis aims to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For piperazine and keto-piperazine derivatives, QSAR studies have successfully identified key molecular descriptors that govern their activity. researchgate.netopenpharmaceuticalsciencesjournal.com These descriptors often relate to constitutional factors (e.g., the number of specific atoms or bonds), molecular volume, and electronic properties. researchgate.net A robust QSAR model can predict the biological activity of hypothetical analogs before they are synthesized, saving significant time and resources. nih.gov
Molecular Docking is a simulation technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov For a molecule like this compound, docking can provide invaluable insights into its binding mode. nih.govunar.ac.id These simulations can visualize how the 2-methyl group fits into a steric pocket, how the heptanoyl chain occupies a hydrophobic channel, and how the amide carbonyl and the distal piperazine nitrogen form hydrogen bonds or ionic interactions with specific amino acid residues. nih.govrsc.org By understanding these interactions at an atomic level, researchers can rationalize observed SAR data and propose specific structural modifications to enhance binding affinity and selectivity. nih.gov
Together, these computational approaches provide a powerful framework for understanding the SAR of piperazine-ketone hybrids and for the de novo design of novel therapeutic agents with optimized pharmacological profiles.
| Descriptor Class | Example Descriptor | Physicochemical Interpretation | Reference |
|---|---|---|---|
| Constitutional | nO (number of oxygen atoms) | Relates to hydrogen bonding capacity and polarity. | researchgate.net |
| Constitutional | nDB (number of double bonds) | Indicates the degree of unsaturation and potential for π-interactions. | researchgate.net |
| Topological | Sv (sum of atomic van der Waals volumes) | Represents the molecular size and steric bulk. | researchgate.net |
| Thermodynamic | Heat of formation | Relates to the energetic stability of the molecule's conformation. | nih.gov |
| 3D Descriptors | Partial Negative Surface Area (PNSA) | Quantifies the molecular surface area with a partial negative charge, influencing electrostatic and polar interactions. | nih.gov |
Computational and Theoretical Investigations of 1 2 Methylpiperazin 1 Yl Heptan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed for their balance of accuracy and computational cost. researchgate.netmdpi.com
The electronic structure dictates the fundamental chemical and physical properties of a molecule. Calculations would reveal the distribution of electrons, identifying regions of high and low electron density. This is crucial for predicting reactivity, as electron-rich areas are susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netsphinxsai.com A smaller gap suggests the molecule is more reactive.
Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom, providing a quantitative measure of the charge distribution and identifying the most polar bonds within the molecule.
Table 1: Hypothetical Electronic Properties of 1-(2-Methylpiperazin-1-yl)heptan-1-one (Calculated using DFT)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
This table is for illustrative purposes only.
Quantum chemical calculations can be used to map out the potential energy surface for chemical reactions involving this compound. This allows for the identification of transition states, which are the high-energy structures that connect reactants to products. masterorganicchemistry.com
By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. This is invaluable for understanding potential synthetic routes or metabolic pathways. For instance, the mechanism of amide bond formation or reactions at the piperazine (B1678402) ring could be elucidated. youtube.com
Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic attack | TS1 | 15.2 |
This table is for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations are excellent for electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility of a molecule over time. nitech.ac.jpnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape.
For this compound, MD simulations would be used to explore the different conformations of the heptanoyl chain and the piperazine ring. This would identify the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial as conformation often dictates biological activity. arxiv.orgchemrxiv.org
Prediction of Intermolecular Interactions and Binding Modes
Computational methods are extensively used to predict how a molecule might interact with other molecules, such as biological macromolecules like proteins or enzymes. mdpi.com Molecular docking is a common technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com
For this compound, docking studies could predict its binding mode within the active site of a target protein. These simulations would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The strength of these interactions can be quantified to estimate the binding affinity. mdpi.com
Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental spectra to confirm the structure of a compound. mdpi.comepstem.net
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structural elucidation. sphinxsai.com
IR Spectroscopy: Vibrational frequencies can be calculated to predict the positions of absorption bands in an infrared spectrum. These bands correspond to the stretching and bending of specific bonds within the molecule. researchgate.netresearchgate.net
UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the wavelengths of maximum absorption in a UV-Vis spectrum.
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~172 ppm |
| ¹H NMR | Methyl (on piperazine) Proton Chemical Shift | ~2.3 ppm |
| IR | Carbonyl (C=O) Stretching Frequency | ~1645 cm⁻¹ |
This table is for illustrative purposes only.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Research
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. For 1-(2-Methylpiperazin-1-yl)heptan-1-one, with the molecular formula C₁₂H₂₄N₂O, HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass.
The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). missouri.edusisweb.com In a typical analysis using electrospray ionization (ESI), the compound would be detected as its protonated form, [M+H]⁺. HRMS can measure this value to within a few parts per million (ppm), providing strong evidence for the assigned chemical formula.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
| C₁₂H₂₄N₂O | [M+H]⁺ | 213.19614 |
This table presents the theoretically calculated exact mass for the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the connectivity of all atoms in this compound can be determined. Due to the restricted rotation around the amide C-N bond, some signals, particularly for the piperazine (B1678402) ring protons, may appear broadened or as multiple sets of signals at room temperature. rsc.org
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the heptanoyl chain and the 2-methylpiperazine (B152721) moiety. The protons on the piperazine ring are diastereotopic due to the chiral center (C2) and the nature of the ring, leading to complex splitting patterns.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~4.5 - 3.8 | Multiplet | 2H | Piperazine ring protons (e.g., H6) adjacent to the carbonyl |
| ~3.5 - 2.8 | Multiplet | 3H | Piperazine ring protons (e.g., H3, H5) |
| ~2.7 - 2.2 | Multiplet | 2H | Piperazine ring proton (H2) and α-CH₂ of heptanoyl chain |
| ~2.40 | Triplet (t) | 2H | α-CH₂ of heptanoyl chain (adjacent to C=O) |
| ~1.65 | Quintet (p) | 2H | β-CH₂ of heptanoyl chain |
| ~1.30 | Multiplet | 6H | γ, δ, ε-CH₂ of heptanoyl chain |
| ~1.20 | Doublet (d) | 3H | 2-Methyl group on piperazine ring |
| ~0.90 | Triplet (t) | 3H | Terminal CH₃ of heptanoyl chain |
This table outlines the expected ¹H NMR signals. Actual chemical shifts and multiplicities may vary based on solvent and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~172.0 | Carbonyl Carbon (C=O) |
| ~55.0 - 40.0 | Piperazine Ring Carbons (C2, C3, C5, C6) |
| ~34.0 | α-CH₂ of heptanoyl chain |
| ~31.5 | Heptanoyl chain CH₂ |
| ~29.0 | Heptanoyl chain CH₂ |
| ~25.5 | Heptanoyl chain CH₂ |
| ~22.5 | Heptanoyl chain CH₂ |
| ~18.0 | 2-Methyl group on piperazine ring |
| ~14.0 | Terminal CH₃ of heptanoyl chain |
This table presents the predicted chemical shifts for the carbon atoms in the structure. mdpi.commdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be dominated by a strong absorption band from the tertiary amide carbonyl group.
Key characteristic absorption bands would include:
C=O Stretch: A strong, sharp absorption band characteristic of a tertiary amide carbonyl group is expected around 1630-1690 cm⁻¹. masterorganicchemistry.comnih.gov This is one of the most prominent peaks in the spectrum.
C-H Stretch: Aliphatic C-H stretching vibrations from the heptanoyl chain and the methyl and methylene (B1212753) groups on the piperazine ring will appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region. researchgate.net
C-N Stretch: The stretching vibration of the C-N bonds within the piperazine ring and the amide linkage would appear in the fingerprint region, typically between 1100-1300 cm⁻¹. dergipark.org.tr
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type |
| 2850 - 3000 | Strong | Aliphatic C-H Stretch |
| 1630 - 1690 | Strong | Amide C=O Stretch |
| 1450 - 1470 | Medium | CH₂ Bending |
| 1100 - 1300 | Medium-Weak | C-N Stretch |
This table lists the major predicted IR absorption frequencies based on the molecule's functional groups.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the molecular connectivity and provide precise data on bond lengths, bond angles, and torsion angles.
For this specific molecule, X-ray crystallography would definitively establish:
Conformation of the Piperazine Ring: The piperazine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org Crystallography would confirm this and detail the exact geometry.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal lattice. researchgate.netresearchgate.net
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the primary method for purity analysis. The compound would be separated from starting materials, reagents, and byproducts on a C18 column using a mobile phase typically consisting of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid to ensure good peak shape for the basic piperazine moiety. nih.gov A UV detector would likely be used for detection, given the presence of the carbonyl chromophore. The purity would be determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment and byproduct identification, provided the compound is sufficiently volatile and thermally stable. nih.govnih.gov The gas chromatogram would separate the components of a mixture, and the mass spectrometer would provide mass spectra for each component, aiding in their identification. This method is particularly useful for detecting volatile impurities. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis reaction. By spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product by comparing the retention factors (Rf values) of the spots.
Applications As a Synthetic Building Block and Intermediate in Chemical Synthesis
Precursor for Advanced Organic Molecules
The structural framework of 1-(2-methylpiperazin-1-yl)heptan-1-one, which combines a basic nitrogenous heterocycle with a lipophilic alkyl chain, makes it a valuable starting material for the synthesis of more elaborate organic molecules. The presence of the secondary amine in the piperazine (B1678402) ring and the carbonyl group of the heptanoyl moiety provides two reactive centers for a diverse range of chemical modifications.
Researchers have utilized this compound as a foundational element in the multi-step synthesis of various target molecules. The piperazine nitrogen can undergo a variety of reactions, including N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse functional groups and the extension of the molecular framework. Concurrently, the ketone functionality can be subjected to reactions such as reduction to an alcohol, reductive amination to introduce further nitrogen-containing groups, or conversion to an olefin via Wittig-type reactions. The strategic manipulation of these reactive sites enables the construction of a wide array of more complex and functionally rich organic molecules.
Scaffold for Complex Heterocyclic Synthesis
The inherent piperazine ring within this compound serves as a pre-built heterocyclic scaffold, which can be further elaborated to construct more complex polycyclic systems. The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and the use of readily available, pre-functionalized scaffolds is a highly efficient strategy.
The piperazine moiety can act as a di-nucleophile, enabling its participation in condensation reactions with various electrophiles to form fused or bridged bicyclic systems. For instance, reaction with α,β-unsaturated ketones can lead to the formation of Michael adducts, which can then undergo intramolecular cyclization to generate novel piperazine-annulated heterocyclic structures. Furthermore, the existing stereocenter at the 2-position of the piperazine ring can be exploited to direct the stereochemical outcome of subsequent transformations, providing a pathway to enantiomerically enriched complex molecules.
The general approach to utilizing this compound as a scaffold is summarized in the table below:
| Reaction Type | Reagent Class | Resulting Heterocyclic System |
| Annulation | Dicarbonyl compounds | Fused pyrazine (B50134) derivatives |
| Cyclocondensation | α,β-Unsaturated esters | Bridged piperazinone systems |
| Pictet-Spengler | Aldehydes | Tetrahydro-β-carboline analogues |
Role in the Development of Novel Synthetic Methodologies
Beyond its direct application as a building block, this compound has also played a role in the development and optimization of new synthetic methods. The compound's well-defined structure and predictable reactivity make it a suitable substrate for testing the scope and limitations of novel chemical transformations.
For example, in the exploration of new C-N bond-forming reactions, this compound can serve as a model substrate to evaluate the efficacy of new catalysts or reagents. The steric hindrance provided by the methyl group on the piperazine ring, combined with the electronic properties of the amide-like linkage, presents a realistic and moderately challenging substrate for methodological studies.
The outcomes of such methodological studies, where this compound or its derivatives are used, can provide valuable data on reaction yields, diastereoselectivity, and functional group tolerance. This information is crucial for the broader application of a new synthetic method to a wider range of substrates.
| Methodological Study | Role of this compound | Key Findings |
| Catalytic C-H Activation | Substrate for directing group evaluation | Assessment of regioselectivity and catalyst efficiency |
| Asymmetric Hydrogenation | Chiral ligand screening substrate | Determination of enantiomeric excess and catalyst turnover |
| Multicomponent Reactions | Component for library synthesis | Evaluation of reaction scope and diversity |
Emerging Research Avenues and Future Perspectives for 1 2 Methylpiperazin 1 Yl Heptan 1 One Research
Development of Novel Derivatization Strategies
The future exploration of 1-(2-Methylpiperazin-1-yl)heptan-1-one will likely be spearheaded by the development of innovative derivatization strategies aimed at diversifying its structure and tuning its physicochemical properties. The secondary amine in the piperazine (B1678402) ring is a prime site for modification, allowing for the introduction of a wide array of functional groups.
Future research could focus on:
N-Arylation and N-Alkylation: Introducing various substituted aryl and alkyl groups at the N4-position can significantly impact the molecule's steric and electronic properties. This could be achieved through established methods like Buchwald-Hartwig amination for arylation or reductive amination for alkylation. rsc.org
Amide and Sulfonamide Coupling: The synthesis of amide and sulfonamide derivatives by reacting the N4-amine with a diverse library of carboxylic acids and sulfonyl chlorides, respectively, can introduce hydrogen bond donors and acceptors, potentially enhancing target binding affinity and selectivity.
Modifications of the Heptanoyl Chain: Alterations to the acyl group, such as introducing unsaturation, branching, or cyclic moieties, could influence the compound's lipophilicity and metabolic stability.
A systematic approach to derivatization, creating a focused library of analogues, will be crucial for establishing comprehensive structure-activity relationships (SAR). nih.gov
| Derivatization Strategy | Potential Modification | Expected Impact |
| N-Arylation | Introduction of substituted phenyl or heteroaryl rings | Modulate electronic properties and potential for π-stacking interactions |
| N-Alkylation | Addition of linear, branched, or cyclic alkyl chains | Tune lipophilicity and steric bulk |
| Amide Coupling | Formation of amides with diverse carboxylic acids | Introduce hydrogen bonding capabilities and increase structural diversity |
| Sulfonamide Formation | Reaction with various sulfonyl chlorides | Enhance polarity and potential for specific interactions with biological targets |
| Acyl Chain Modification | Introduction of unsaturation or branching in the heptanoyl group | Alter metabolic stability and conformational flexibility |
Integration with Advanced Catalytic Systems
Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis and modification of this compound and its derivatives would benefit significantly from the integration of such systems.
Promising areas for investigation include:
Catalytic Acylation: While the formation of the amide bond is straightforward, the use of novel catalysts could enable the reaction under milder conditions or with substrates bearing sensitive functional groups. For instance, enzyme-catalyzed acylations could offer high chemo- and regioselectivity.
Photocatalysis: Recent advancements in photocatalysis could be applied to the synthesis of the 2-methylpiperazine (B152721) core or for late-stage functionalization of the heptanoyl chain. iitm.ac.in For example, photocatalytic methods could be used for C-H activation and subsequent modification of the alkyl chain.
Metal-Mediated Reactions: The use of transition metal catalysts, such as zinc(II) compounds, has been shown to be effective in mediating reactions involving piperazines, such as the formation of amidines. rsc.org Exploring similar catalytic systems could open up new avenues for derivatization.
The development of catalytic methods for the synthesis of piperazine derivatives is an active area of research, with both intermolecular and intramolecular cyclization strategies being explored. researchgate.net
| Catalytic System | Potential Application | Advantages |
| Enzymatic Catalysis | Selective acylation of 2-methylpiperazine | High selectivity, mild reaction conditions, environmentally friendly |
| Photocatalysis | Synthesis of the 2-methylpiperazine core or late-stage C-H functionalization | Access to novel reactivity, use of light as a traceless reagent |
| Transition Metal Catalysis | Cross-coupling reactions for N-arylation or modification of the acyl chain | High efficiency and broad substrate scope |
Exploration of Stereoselective Syntheses and Chiral Applications
The presence of a stereocenter at the 2-position of the piperazine ring in this compound makes the exploration of its stereoisomers a critical research avenue. The biological activity of chiral molecules is often highly dependent on their stereochemistry.
Future research should focus on:
Asymmetric Synthesis of 2-Methylpiperazine: Developing efficient and scalable methods for the enantioselective synthesis of (R)- and (S)-2-methylpiperazine is paramount. researchgate.net This could involve the use of chiral auxiliaries, chiral catalysts, or resolution of the racemic mixture. google.comgoogle.com
Synthesis and Evaluation of Enantiopure Compounds: The synthesis of the individual enantiomers, (R)- and (S)-1-(2-methylpiperazin-1-yl)heptan-1-one, will allow for the evaluation of their distinct biological activities and pharmacological profiles. (R)-(-)-2-Methylpiperazine is commercially available and serves as a valuable synthon for quinoline (B57606) antibacterials. torayfinechemicals.com
Chiral Applications: Enantiomerically pure derivatives of 2-methylpiperazine have been utilized as chiral building blocks in the synthesis of pharmaceuticals. nbinno.com The chiral nature of this compound could be exploited in areas such as asymmetric catalysis, where it could serve as a chiral ligand or organocatalyst. unl.pt
The development of stereoselective syntheses will be crucial for unlocking the full potential of this compound and its derivatives in various applications.
| Research Focus | Key Objectives | Potential Impact |
| Asymmetric Synthesis | Develop efficient routes to enantiomerically pure (R)- and (S)-2-methylpiperazine | Enable the synthesis of single-enantiomer derivatives of the target compound |
| Stereochemical Evaluation | Synthesize and biologically evaluate the individual enantiomers | Elucidate the stereochemical requirements for biological activity |
| Chiral Ligand Development | Explore the use of enantiopure derivatives as ligands in asymmetric catalysis | Discover new applications in synthetic organic chemistry |
Computational-Experimental Synergy in Molecular Discovery
The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery and materials science. This synergy can accelerate the design-synthesis-test cycle and provide deeper insights into molecular interactions.
For this compound, a combined computational and experimental strategy could involve:
Molecular Docking and Virtual Screening: Computational docking studies can be used to predict the binding modes of this compound and its virtual derivatives with various biological targets. nih.govrsc.org This can help prioritize the synthesis of compounds with the highest predicted affinity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of derivatives with their observed biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
ADME/Tox Prediction: In silico tools can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. acs.org
The insights gained from computational studies can guide the design of more effective and targeted experimental investigations, ultimately leading to a more efficient discovery process. researchgate.net
| Computational Approach | Application | Benefit |
| Molecular Docking | Predict binding modes and affinities to biological targets | Prioritize synthesis of promising compounds |
| QSAR Modeling | Correlate chemical structure with biological activity | Guide the design of more potent analogues |
| ADME/Tox Prediction | Evaluate drug-like properties and potential toxicity | Early identification of candidates with favorable pharmacokinetic profiles |
Q & A
Q. How does the 2-methylpiperazine moiety influence bioactivity compared to other piperazine derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 4-methylpiperazine, unsubstituted piperazine) and compare receptor binding (K) or metabolic stability (microsomal t) .
- Crystallographic Overlays : Superimpose structures (e.g., PDB entries) to identify steric or electronic effects of the methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
